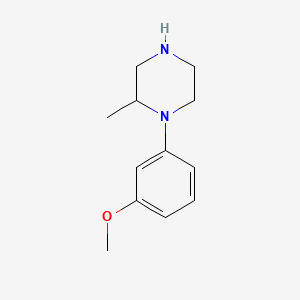

1-(3-Methoxyphenyl)-2-methylpiperazine

Description

The study of specific organic molecules like 1-(3-Methoxyphenyl)-2-methylpiperazine is driven by the quest for new therapeutic agents. Medicinal chemistry often focuses on molecular frameworks that have a proven track record of biological activity. By systematically modifying these "privileged structures," researchers can fine-tune pharmacological properties to develop novel drugs. The compound this compound is a product of this rational design approach, combining the well-established piperazine (B1678402) ring with a substituted aryl group.

Structure

3D Structure

Properties

CAS No. |

83949-40-0 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-2-methylpiperazine |

InChI |

InChI=1S/C12H18N2O/c1-10-9-13-6-7-14(10)11-4-3-5-12(8-11)15-2/h3-5,8,10,13H,6-7,9H2,1-2H3 |

InChI Key |

VIUHJEYRGSUXOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 3 Methoxyphenyl 2 Methylpiperazine Analogs

Role of the 3-Methoxyphenyl (B12655295) Substituent in Ligand-Receptor Interactions

The nature and substitution pattern of the aryl ring are fundamental to the activity of arylpiperazine compounds. nih.govmdpi.com The methoxyphenyl group, and specifically its point of attachment to the piperazine (B1678402) ring, plays a crucial role in modulating ligand-receptor interactions.

The methoxy (B1213986) group (-OCH3) is an electron-donating substituent, a property that can enhance binding affinity to certain receptors. nih.gov However, the position of this group on the phenyl ring is often more critical than its electronic nature alone. Research using 3D-QSAR models on hydantoin-phenylpiperazine derivatives has shown that the meta-position (position 3) is directly implicated in the selectivity of these compounds for 5-HT1A versus α1-adrenergic receptors. nih.govacs.org While the 5-HT1A receptor can accommodate larger substituents at this position, the steric requirements for the α1 receptor are more constrained. nih.govacs.org

Furthermore, the methoxyphenyl fragment itself possesses conformational flexibility. The twist angle around the MeO−CPh bond can vary, leading to either a coplanar or a perpendicular orientation relative to the phenyl ring. bohrium.com This rotation is accompanied by systematic changes in bond angles and distances, which can fine-tune the way the substituent presents itself to the receptor, thereby influencing the binding interaction. bohrium.com

Mechanistic Insights into the Influence of the 2-Methyl Group on Pharmacological Profiles

The introduction of a methyl group at the 2-position of the piperazine ring has significant stereochemical and conformational consequences. This substitution creates a chiral center and introduces steric bulk, which can dramatically alter the compound's pharmacological profile.

A critical insight comes from conformational studies of 2-substituted piperazines, which indicate a general preference for the substituent to occupy the axial position. nih.gov This axial orientation is significant because it rigidly influences the spatial arrangement of the other key components of the molecule, namely the aryl group and the second piperazine nitrogen. This fixed orientation can closely mimic the binding pose of other active molecules, such as nicotine, thereby conferring a specific activity profile. nih.gov

The steric hindrance from the 2-methyl group can also act as a "gatekeeper," preventing the molecule from binding to certain receptors while potentially enhancing its fit in others. This steric influence is a key mechanism for achieving receptor selectivity. The specific conformation enforced by the methyl group dictates how the molecule's pharmacophoric elements are presented, ultimately controlling its binding affinity and functional activity at its biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Arylpiperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are invaluable in drug design, providing predictive insights that can guide the synthesis of more potent and selective molecules. mdpi.com

For arylpiperazine derivatives, numerous QSAR studies have been conducted to elucidate the key structural features governing their activity at various receptors. These studies calculate a wide range of molecular descriptors—properties related to a molecule's topology, electronic character, and geometry—and identify which ones are most correlated with biological function. mdpi.comacs.org

Methods such as Genetic Function Approximation (GFA) and Comparative Molecular Field Analysis (CoMFA) have been successfully applied to this class of compounds. nih.govacs.org

GFA-based QSAR models for arylpiperazine affinity at α1-adrenoceptors identified the number of rotatable bonds and hydrogen-bond properties as significant determinants of binding. acs.orgacs.org

CoMFA studies , which generate 3D-QSAR models, have rationalized the steric and electrostatic factors that modulate binding to serotonin (B10506) (5-HT1A) and adrenergic (α1) receptors. nih.govacs.org These models use contour maps to visualize regions where bulky groups or specific electronic properties would either enhance or diminish activity.

The table below summarizes some of the key molecular descriptors that have been identified in various QSAR studies as being influential for the biological activity of arylpiperazine derivatives.

| Descriptor Type | Specific Descriptor | Influence on Biological Activity | References |

| Structural/Topological | Number of Rotatable Bonds | Correlates with affinity for α1-adrenoceptors | acs.org, acs.org |

| Topological Polar Surface Area (PSA) | Correlates with inhibitory activity | mdpi.com | |

| Electronic | Hydrogen-Bond Properties | Significant role in the binding process toward α1-AR | acs.org, acs.org |

| Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Correlates with inhibitory activity of piperazine derivatives | mdpi.com | |

| Dipole Moment (Dipole-mag) | Influences 5-hydroxytryptamine (5-HT) reuptake inhibition | nih.gov, researchgate.net | |

| Electrophilicity Index (ω) | Significantly correlated to biological inhibitory activity | mdpi.com | |

| Physicochemical | Molar Refractivity (MR) | Correlates with inhibitory activity | mdpi.com |

| Aqueous Solubility (Log S) | Significantly correlated to biological inhibitory activity | mdpi.com | |

| 3D Field-Based | Steric Fields | Modulates binding to 5-HT1A and α1 receptors | nih.gov, acs.org |

| Electrostatic Fields | Modulates binding to 5-HT1A and α1 receptors | nih.gov, acs.org |

These QSAR models provide a quantitative framework for understanding the SAR of arylpiperazines, complementing the qualitative insights gained from traditional medicinal chemistry approaches and guiding the rational design of novel analogs. nih.govekb.eg

Molecular Pharmacology and Target Interactions of 1 3 Methoxyphenyl 2 Methylpiperazine

Serotonergic System Modulation

The serotonergic system is a primary target for arylpiperazine compounds. The interactions of 1-(3-Methoxyphenyl)-2-methylpiperazine with various serotonin (B10506) (5-HT) receptor subtypes are complex, involving a range of binding affinities and functional activities that collectively define its modulatory effects.

The 5-HT2C receptor is a critical target for many psychoactive compounds. The functional activity of phenylpiperazines at this receptor is heavily influenced by the conformation adopted by the molecule, specifically the rotation around the phenyl-nitrogen bond. Research on the parent compound, 1-(3-methoxyphenyl)piperazine (B98948) (mMPP), has provided foundational insights. Structural and conformational analyses predicted that for phenylpiperazines, an approximately co-planar orientation between the piperazine (B1678402) and phenyl rings is the "activating" conformation for the 5-HT2C receptor. chemicalbook.com This hypothesis led to the prediction that mMPP, which can readily adopt this planar conformation, would act as a 5-HT2C receptor agonist. chemicalbook.com This was subsequently verified through in vitro and in vivo testing, confirming the agonistic nature of the 3-methoxyphenylpiperazine scaffold at this receptor. chemicalbook.com

The introduction of a methyl group at the 2-position of the piperazine ring, as in this compound, would be expected to influence this conformational preference and, consequently, its functional activity. While direct functional data for this specific derivative are not widely available, the presence of the methyl group could introduce a steric hindrance that affects the ideal "activating" conformation, potentially altering its efficacy as a 5-HT2C agonist compared to its non-methylated parent compound.

The 5-HT1A and 5-HT2A receptors are cornerstone targets in neuropharmacology. Arylpiperazine derivatives frequently exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists, while their affinity for the 5-HT2A receptor can be more varied. nih.govnih.gov

Studies on structurally related long-chain arylpiperazines incorporating the (methoxyphenyl)piperazine moiety have consistently demonstrated high affinity for the 5-HT1A receptor. semanticscholar.orgmedchemexpress.com For instance, derivatives linking a 1-(2-methoxyphenyl)piperazine (B120316) core to other chemical fragments show Ki values in the low nanomolar range for the 5-HT1A receptor. nih.govmedchemexpress.com Similarly, high affinity for 5-HT1A receptors has been reported for various N-phenylpiperazinyl derivatives. nih.gov Although specific binding data for this compound is not detailed in the provided literature, the well-established contribution of the arylpiperazine scaffold suggests it would also possess significant 5-HT1A receptor affinity. The functional consequence of this binding is often partial agonism, a mechanism shared by many clinically used anxiolytics and antidepressants. nih.gov

Table 1: Representative Binding Affinities (Ki) of Related Arylpiperazine Compounds

| Compound Structure | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| 8-acetyl-7-(3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy)-4-methylcoumarin | 5-HT1A | 0.6 |

| 8-acetyl-7-(3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy)-4-methylcoumarin | 5-HT2A | 8.0 |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | 5-HT1A | Low to Moderate Affinity |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | 5-HT2A | Low to Moderate Affinity |

This table presents data from structurally related compounds to infer the likely binding profile of this compound. Data is sourced from references nih.govsemanticscholar.org.

Molecular modeling studies have illuminated the key interactions between arylpiperazine ligands and serotonin receptors. The primary anchoring point is a salt bridge formed between the protonated nitrogen atom (N1) of the piperazine ring and the highly conserved aspartate residue in the third transmembrane helix (Asp3.32) of the receptor. nih.govnih.gov

Opioid Receptor Ligand Investigations

The interaction of phenylpiperazine derivatives with opioid receptors, particularly the kappa opioid receptor (KOR), has been a subject of scientific inquiry aimed at developing novel therapeutic agents. The KOR is implicated in modulating pain, mood, and addiction.

Selective Kappa Opioid Receptor Antagonism by Methyl-Substituted Phenylpiperazines

Research has identified certain substituted phenylpiperazines as a class of opioid receptor antagonists. Specifically, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been reported as a novel group of KOR antagonists. The development of selective KOR antagonists is of significant interest for treating depressive disorders and preventing relapse in addiction. bohrium.com While direct binding data for this compound is not extensively detailed in available literature, the activity of structurally similar compounds provides a basis for its potential pharmacological profile. The methyl group on the piperazine ring, as seen in the subject compound, is a key feature of these investigated antagonist scaffolds.

Structural Determinants of Opioid Receptor Selectivity and Potency

The selectivity and potency of phenylpiperazine-based compounds for opioid receptors are governed by specific structural features. Structure-activity relationship (SAR) studies reveal that modifications to both the phenyl ring and the piperazine moiety are critical.

For kappa opioid receptor ligands, the nature of the substituent on the phenyl ring significantly influences potency. In a study of triazole-based KOR agonists, a 3-methoxyphenyl (B12655295) analog was found to be over tenfold less potent compared to other analogs, suggesting this substitution pattern may not be optimal for high-affinity KOR binding. unc.edu

The substitution on the piperazine nitrogen is also a key determinant of activity. For many receptor classes, including opioids, bulky substituents can transform an agonist into an antagonist. nih.gov Furthermore, the basic nitrogen atom within the piperazine ring is crucial for forming a salt bridge with a conserved aspartate residue in the binding pocket of opioid receptors, an interaction essential for anchoring the ligand. The stereochemistry of substituents, such as the methyl group on the piperazine ring, also plays a critical role, with different enantiomers often exhibiting vastly different pharmacological profiles, including the potential for one enantiomer to be an agonist while the other is an antagonist. nih.gov

Enzyme Inhibition Studies

Investigations have explored the inhibitory effects of phenylpiperazine derivatives on various enzymes, including monoamine oxidases, inosine-5′-monophosphate dehydrogenase, and carbonic anhydrases.

Monoamine Oxidase (MAO) Isoform Selectivity and Inhibition Kinetics (MAO-A, MAO-B)

Monoamine oxidases (MAO) are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576). nih.gov They exist in two isoforms, MAO-A and MAO-B, which have different substrate and inhibitor specificities. nih.gov Phenylpiperazine derivatives have been evaluated as inhibitors of both MAO isoforms. nih.gov

SAR studies on related scaffolds indicate that substitutions on the phenyl ring influence both potency and selectivity for MAO-A versus MAO-B. In one study of para-substituted 4-phenylpiperazines, large hydrophobic substituents were found to favor high MAO-B affinity, while substituents with a low dipole moment increased MAO-A affinity. nih.gov A separate study on pyridazinobenzylpiperidine derivatives provided more specific insights into the effect of a 3-methoxy group. mdpi.comnih.gov The results showed that a chloro substituent at the 3-position of the phenyl ring produced the most potent MAO-B inhibition, followed by a methoxy (B1213986) group (-OCH3). mdpi.comnih.gov These compounds generally showed weaker inhibition of MAO-A, resulting in selectivity for the MAO-B isoform. mdpi.comnih.gov This suggests that this compound likely acts as a selective, reversible MAO-B inhibitor. bohrium.commdpi.comnih.gov

The table below presents data from a study on pyridazinobenzylpiperidine derivatives, illustrating the influence of phenyl ring substituents on MAO inhibition. mdpi.comnih.gov

| Compound (Substituent) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| S5 (3-Cl) | 3.857 | 0.203 | 19.04 |

| S15 (3-OCH₃) | 3.691 | >10 | - |

| S6 (3-F) | >10 | >10 | - |

| S7 (3-CN) | >10 | >10 | - |

| S8 (3-CH₃) | >10 | >10 | - |

Inhibition of Inosine-5′-monophosphate Dehydrogenase (IMPDH)

Inosine-5′-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.govwikipedia.org As such, IMPDH is a target for antiviral, immunosuppressive, and anticancer drugs. nih.govmostwiedzy.pl Well-known inhibitors of IMPDH include compounds like mycophenolic acid (MPA) and ribavirin. wikipedia.orgmostwiedzy.pl A thorough review of the scientific literature did not reveal any evidence that this compound or other phenylpiperazine derivatives act as inhibitors of IMPDH. The known chemical scaffolds for IMPDH inhibition are structurally distinct from phenylpiperazines. nih.govrsc.orgresearchgate.net

Carbonic Anhydrase (CA) Inhibitory Effects

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.govnih.gov These enzymes play crucial roles in pH regulation, respiration, and other physiological processes. nih.gov The vast majority of CA inhibitors belong to the sulfonamide class, which coordinates to the zinc ion in the enzyme's active site. nih.govnih.gov Other, non-classical inhibitors like coumarins have also been identified. chemrxiv.org Based on a review of published literature, phenylpiperazines are not a recognized class of carbonic anhydrase inhibitors, and there is no available data to suggest that this compound possesses inhibitory activity against any CA isoforms.

Modulation of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.gov The modulation of NAPE-PLD activity presents a therapeutic target for influencing NAE levels in the brain and peripheral tissues. While direct studies on the interaction of this compound with NAPE-PLD are not prevalent in the current literature, research into related structures provides insight into potential inhibitory mechanisms.

The molecular architecture of NAPE-PLD features a catalytic zinc center and an allosteric bile acid-binding site, both of which are potential targets for small-molecule inhibitors. nih.govescholarship.org The discovery of the first small-molecule NAPE-PLD inhibitor, a quinazoline (B50416) sulfonamide derivative, highlighted the importance of a sulfonamide group, which is thought to coordinate with the zinc ions in the active site. nih.govrsc.org This suggests that compounds capable of interacting with the zinc-dependent catalytic mechanism are promising candidates for NAPE-PLD inhibition.

A high-throughput screening campaign led to the identification of LEI-401, a potent and CNS-active NAPE-PLD inhibitor. nih.gov This compound was shown to reduce NAE levels in the brain, demonstrating the feasibility of targeting this enzyme to modulate endocannabinoid signaling in vivo. nih.gov The structure-activity relationship of NAPE-PLD inhibitors indicates that a combination of a rigid aromatic system and a distal hydrogen-bonding function, such as that provided by a pyridyl nitrogen, contributes to inhibitory activity. escholarship.org Although the arylpiperazine scaffold of this compound differs significantly from these identified inhibitors, the general principles of targeting the enzyme's active site or allosteric sites would apply to any potential interaction.

Further research is necessary to determine if this compound or its analogs can modulate NAPE-PLD activity. Future studies could explore whether the piperazine nitrogen atoms or the methoxy group could participate in interactions within the enzyme's binding pockets.

Ion Channel Modulation

T-type Calcium Channel Blocking Actions by Methyl-Piperazine Core Derivatives

T-type calcium channels, particularly the Cav3.1, Cav3.2, and Cav3.3 subtypes, are crucial in regulating neuronal excitability and have been identified as important targets for the development of analgesics and treatments for neurological disorders like epilepsy. nih.govnih.gov Certain piperazine-based compounds have been reported to inhibit these channels. nih.gov

A study focused on a series of 14 compound derivatives built around a diphenyl methyl-piperazine core pharmacophore investigated their effects on Cav3.2 calcium channels. nih.gov One derivative, 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide (compound 10e), emerged as a potent blocker of these channels with an IC50 of approximately 4 micromolar. nih.gov This compound also demonstrated inhibitory effects on Cav3.1 and Cav3.3 channels, while showing weak activity against high-voltage-activated Cav1.2 and Cav2.2 channels. nih.gov This highlights the potential for developing selective T-type calcium channel blockers from methyl-piperazine scaffolds.

The development of T-type calcium channel inhibitors is an active area of research, with several potent inhibitors showing promise in animal models of neuropathic pain. researchgate.net The structural features of the methyl-piperazine core appear to be a viable starting point for designing novel T-type channel blockers. nih.gov

Table 1: T-type Calcium Channel Inhibition by a Methyl-Piperazine Derivative

| Compound | Target Channel | IC50 (µM) |

|---|---|---|

| 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide | Cav3.2 | ~4 |

Data sourced from a study on diphenyl methyl-piperazine core derivatives. nih.gov

Kinase Inhibition Profiles

Fibroblast Growth Factor Receptor (FGFR) Inhibition by Methylpiperazine Analogs

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in the development and progression of numerous cancers, making FGFRs attractive targets for therapeutic intervention. acs.orgnih.gov Several generations of FGFR inhibitors have been developed, with a focus on improving selectivity and overcoming resistance mechanisms. researchgate.net

The piperazine moiety is a common feature in many kinase inhibitors, including those targeting FGFRs. mdpi.com For instance, Infigratinib, an FGFR inhibitor approved for cholangiocarcinoma, incorporates a piperazine ring in its structure. mdpi.com The design of some FGFR inhibitors has involved the strategic placement of a methylpiperazine group to interact with the hydrophobic region of the FGFR kinase domain. researchgate.net

Structure-based design and medicinal chemistry optimization have led to the discovery of highly selective and potent irreversible covalent inhibitors of FGFR1–4. acs.org These efforts often involve modifying linker lengths and substituent groups on the piperazine ring to achieve optimal target engagement and pharmacological properties. acs.org The heterogeneity of FGFR alterations across different tumor types suggests that inhibitors targeting all FGFR isoforms could have broad therapeutic utility. acs.org

While direct evidence of this compound as an FGFR inhibitor is not available, the prevalence of the methylpiperazine scaffold in known FGFR inhibitors suggests that analogs of this compound could potentially be designed to target this kinase family.

Rho Kinase (ROCK) Inhibitory Activity

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in various cellular processes, including smooth muscle contraction, cell adhesion, and migration. wikipedia.orgyoutube.com Inhibition of ROCK has emerged as a therapeutic strategy for a range of conditions, including cardiovascular diseases and glaucoma. wikipedia.orgnih.gov

Several ROCK inhibitors feature a piperazine or homopiperazine (B121016) ring in their structure. For example, the potent ROCK inhibitor H-1152P is a dimethylated analog of fasudil, a clinically used ROCK inhibitor. researchgate.net Another well-known ROCK inhibitor, Y-27632, also demonstrates the utility of nitrogen-containing heterocyclic scaffolds in targeting these kinases. wikipedia.orgnih.gov Studies have shown that ROCK inhibitors can lower intraocular pressure by increasing aqueous humor outflow, making them a valuable class of drugs for glaucoma treatment. nih.govnih.gov

The development of selective ROCK2 inhibitors is of particular interest for treating inflammatory conditions. nih.gov While specific data on the ROCK inhibitory activity of this compound is lacking, the structural similarities to known ROCK inhibitors suggest that this chemical space is worthy of exploration for novel modulators of the ROCK pathway.

Table 2: Examples of Piperazine-Containing ROCK Inhibitors

| Inhibitor | Target(s) | Key Structural Feature |

|---|---|---|

| H-1152P | ROCK1, ROCK2 | Dimethylfasudil analog |

| Y-27632 | ROCK1, ROCK2 | Pyridine and piperazine derivative |

| Fasudil | ROCK1, ROCK2 | Isoquinoline and homopiperazine derivative |

This table provides examples of ROCK inhibitors with piperazine or related moieties. wikipedia.orgresearchgate.netnih.gov

Mer and Axl Tyrosine Kinase Inhibition within Arylpiperazine Series

Mer and Axl are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which play crucial roles in cell survival, proliferation, and immune regulation. nih.govnih.gov Overexpression and aberrant activation of Mer and Axl are associated with tumor progression and resistance to chemotherapy, making them attractive targets for cancer therapy. nih.govfrontiersin.orgapp-trialscope.com

A novel series of 7-aryl-2-anilino-pyrrolopyrimidines has been identified as potent dual inhibitors of Axl and Mer kinases. nih.govnih.gov One representative compound from this series exhibited IC50 values of 16 nM for Axl and 2 nM for Mer. nih.govnih.govresearchgate.net Docking studies of these inhibitors suggest that interactions with the hinge region of the kinase domain and the formation of a salt bridge with a key aspartate residue are essential for their activity. nih.govnih.gov

The arylpiperazine scaffold has also been explored for its potential to yield brain-penetrant antiprion compounds, with some analogs showing low micromolar activity. acs.org While this research was not focused on kinase inhibition, it demonstrates the drug-like properties of the arylpiperazine core.

In the context of Mer and Axl inhibition, various small molecules incorporating different heterocyclic systems have been developed. For instance, INCB081776 is a novel AXL/MER inhibitor with IC50 values of 0.61 nM and 3.17 nM against Axl and Mer, respectively. frontiersin.org Another example is AZ14145845, a highly selective dual Mer/Axl kinase inhibitor. medchemexpress.commedchemexpress.com Although this compound is not a pyrrolopyrimidine, the general principles of targeting the ATP-binding site of these kinases could be applied to design new inhibitors based on the arylpiperazine framework.

Table 3: Inhibitory Activity of a Representative Pyrrolopyrimidine against Mer and Axl Kinases

| Compound | Mer IC50 (nM) | Axl IC50 (nM) |

|---|---|---|

| Compound 27 (a 7-aryl-2-anilino-pyrrolopyrimidine) | 2 | 16 |

Data from a study on a novel series of Axl/Mer tyrosine kinase inhibitors. nih.govnih.govresearchgate.net

Adrenergic Receptor Interactions

Direct and specific studies on the antagonism of the alpha-2B adrenergic receptor by this compound are not extensively available in the current body of scientific literature. Research in this area has more broadly focused on the class of (methoxyphenyl)piperazine derivatives and their general affinity for alpha-adrenergic receptors.

Investigations into various 1,4-substituted piperazine derivatives have highlighted that the 1-(o-methoxyphenyl)piperazine moiety appears to be a key determinant for affinity towards α-adrenoceptors. ingentaconnect.com However, many of these derivatives exhibit a higher affinity for the α1-adrenoceptor subtype over the α2 subtype. ingentaconnect.com For instance, a study on a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives found that the most promising compounds showed high affinity for α1-receptors, with some demonstrating significant selectivity over α2-receptors. ingentaconnect.com

The development of selective antagonists for the α2B-adrenergic receptor subtype has been challenging, and currently, there are no truly selective α2B-antagonists available. worktribe.com This lack of selective pharmacological tools has made it difficult to delineate the specific physiological and pathological roles of the α2B-adrenoceptor.

While direct data for this compound is scarce, structure-activity relationship studies on related compounds provide some insights. For example, research on imidazoline (B1206853) analogues of cirazoline, which are structurally distinct but also target adrenergic receptors, has shown that the nature of substituents on the phenyl ring can determine whether a compound acts as an agonist or an antagonist at α2-adrenoceptors. nih.gov This suggests that the 3-methoxy substitution on the phenyl ring of this compound would significantly influence its adrenergic receptor activity profile.

Furthermore, studies on other (2-methoxyphenyl)piperazine derivatives have often focused on their potent 5-HT1A receptor activity, with some also being evaluated for their α1-adrenergic antagonist activity. nih.gov In some cases, derivatives have been specifically designed to reduce or eliminate α1-adrenergic activity to enhance selectivity for the 5-HT1A receptor. nih.gov

In the absence of specific binding affinity (Ki) or functional antagonism (pA2) values for this compound at the alpha-2B adrenergic receptor, the following table presents data for related arylpiperazine compounds to illustrate the general affinity profiles of this class for adrenergic receptors.

Interactive Data Table: Adrenergic Receptor Affinity of Related Arylpiperazine Derivatives

| Compound | Receptor Subtype | Affinity (Ki, nM) | Selectivity (α1 vs α2) | Reference |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (4) | α1 | 2.4 | 142.13-fold for α1 | ingentaconnect.com |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (5) | α1 | 2.1 | 61.05-fold for α1 | ingentaconnect.com |

| 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one (10h) | α1 | pKi = 7.30 | Not specified | nih.gov |

It is important to emphasize that these data are for structurally related but distinct molecules. The methyl group at the 2-position of the piperazine ring in this compound introduces a chiral center and a conformational constraint that would likely alter its binding characteristics compared to the compounds listed. Further dedicated research is required to elucidate the specific interactions and pharmacological activity of this compound at the alpha-2B adrenergic receptor.

In Vitro Biological Activities Phenotypic and Cellular Level

Antiproliferative and Cytotoxic Effects on Diverse Cancer Cell Lines

Derivatives of methoxyphenylpiperazine have been investigated for their potential as anticancer agents, showing varied efficacy against different cancer cell lines.

Synthetic derivatives have demonstrated the ability to inhibit the proliferation of breast cancer cells. nih.gov For instance, certain synthetic compounds have been shown to induce cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The mechanism of action can involve cell cycle arrest, as observed with some derivatives that halt the cell cycle in the S phase. nih.gov Another synthetic derivative, CYT-Rx20, exhibited inhibitory activity against MCF-7, MDA-MB-231, and ZR75-1 cell lines, with IC50 values of 0.81 ± 0.04, 1.82 ± 0.05, and 1.12 ± 0.06 μg/mL, respectively. nih.gov This compound was found to arrest cancer cells at the G2/M phase and induce apoptosis through the activation of the caspase cascade. nih.gov

Furthermore, novel trimethoxyphenyl-based analogues have been synthesized and screened for their cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line. nih.gov Certain compounds from this series exhibited good cytotoxic potency with IC50 values ranging from 1.38 to 3.21 μM and were also found to be potent inhibitors of β-tubulin polymerization. nih.gov One particular compound was shown to cause cell cycle disturbance at the G2/M phase and significantly increase the percentage of apoptotic cells. nih.gov

A novel methoxyphenyl phosphonium (B103445) carbosilane dendrimer has also been identified as a potential mitochondria-targeting vector for cancer therapy. nih.gov This dendrimer displayed selective cytotoxicity towards cancer cells compared to non-cancer cells, which is likely due to its specific accumulation in the mitochondria of cancer cells, leading to increased cytotoxic effects. nih.gov

Table 1: Cytotoxic Activity of Selected Methoxyphenylpiperazine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect(s) | IC50 Value(s) |

|---|---|---|---|

| CYT-Rx20 | MCF-7, MDA-MB-231, ZR75-1 | G2/M phase arrest, apoptosis induction | 0.81-1.82 µg/mL nih.gov |

| Trimethoxyphenyl analogues | HepG2 | Cytotoxicity, β-tubulin polymerization inhibition, G2/M arrest, apoptosis | 1.38-3.21 µM nih.gov |

| Methoxyphenyl phosphonium dendrimer | Various cancer cells | Selective cytotoxicity, mitochondrial accumulation | Not specified |

Antimicrobial Spectrum of Activity (Antibacterial, Antifungal, Antiviral)

Piperazine (B1678402) derivatives are recognized for their broad-spectrum antimicrobial properties. apjhs.comresearchgate.net The core piperazine structure is found in many biologically active compounds and is a key area of research for developing new antimicrobial agents to combat multidrug-resistant microorganisms. nih.gov

Antibacterial Activity: Derivatives of piperazine have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.nettandfonline.com For example, a series of substituted piperazine derivatives showed significant activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netnih.gov In some studies, certain derivatives expressed activity against Streptosporangium longisporum and P. aeruginosa that was nearly as strong as the antibiotic amikacin. researchgate.net

The position of substituents on the piperazine molecule can influence antibacterial efficacy. For instance, the presence of a fluorine atom or a nitro group on N-benzothiazole-substituted piperazine derivatives showed excellent activity against E. coli. researchgate.net Conversely, derivatives with electron-donating methoxy (B1213986) and ethoxy groups were effective against P. aeruginosa. researchgate.net

Antifungal Activity: The antifungal potential of piperazine derivatives has also been explored. researchgate.net Some synthesized compounds have been tested against fungi such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net While some studies report significant antifungal properties, others have found certain derivatives to be less active against the tested fungi. researchgate.netnih.gov For instance, some newly synthesized piperazine derivatives showed high fungistatic activity against Candida species. nih.gov

Antiviral Activity: The piperazine scaffold is also a component of molecules with antiviral properties, including some used as HIV protease inhibitors. tandfonline.com

Table 2: Antimicrobial Spectrum of Piperazine Derivatives

| Organism Type | Species Tested | Activity Level |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | Moderate to Good researchgate.netnih.govresearchgate.net |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Moderate to Good researchgate.netresearchgate.net |

| Fungi | Candida albicans, Aspergillus niger | Variable nih.govresearchgate.net |

Anti-inflammatory Properties and Mechanisms

Methoxyphenyl and piperazine derivatives have demonstrated significant anti-inflammatory effects in various in vitro models. thieme-connect.comnih.gov

One mechanism by which these compounds exert their effects is through the inhibition of pro-inflammatory mediators. For example, a synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, was found to reduce the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov This effect was associated with the induction of the protective enzyme heme oxygenase-1 (HO-1). nih.gov

Other methoxyphenolic compounds have been shown to inhibit the expression of multiple inflammatory mediators in human airway cells, including various chemokines and interleukins like CCL2, CCL5, IL-6, and IL-8. nih.govd-nb.info The anti-inflammatory activity of these compounds did not always correlate with the inhibition of reactive oxygen species production or NF-κB activation, suggesting alternative mechanisms such as post-transcriptional regulation by inhibiting the binding of the RNA-binding protein HuR to mRNA. nih.gov

A new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Antidepressant-like and Anxiolytic Potential in Preclinical Models

The piperazine scaffold is a key pharmacophore in the development of drugs for central nervous system disorders, including depression and anxiety. researchgate.netnih.gov

Derivatives of 2-methoxyphenylpiperazine have been evaluated for their antidepressant- and anxiolytic-like activities in preclinical animal models. nih.govrepec.orgresearchgate.net Two such derivatives, HBK-14 and HBK-15, were found to be full antagonists of 5-HT1A and 5-HT7 receptors and also possessed high to moderate affinity for other serotonergic, adrenergic, and dopaminergic receptors. nih.govrepec.orgresearchgate.net These compounds showed potent antidepressant-like activity in the forced swim test in both mice and rats, and anxiolytic-like properties in the four-plate test and elevated plus maze test. nih.govrepec.orgresearchgate.net The serotonergic system, particularly the 5-HT1A receptor, appears to be involved in these effects. nih.govrepec.org

Other piperazine derivatives, such as Lu AA21004, have shown a robust antidepressant- and anxiolytic-like profile in multiple preclinical assays. researchgate.net This compound acts as a 5-HT3 receptor antagonist, a 5-HT1A receptor agonist, and a serotonin (B10506) transporter inhibitor. researchgate.net The anxiolytic-like effects of some piperazine derivatives are thought to be mediated through their agonist activity at 5-HT1A receptors that are negatively coupled to adenylate cyclase in hippocampal neurons. nih.gov

Antioxidant Activity in Cellular Systems

The antioxidant properties of piperazine derivatives have been investigated through various in vitro assays. nih.gov

A study on 1-aryl/aralkyl piperazine derivatives containing a xanthine (B1682287) moiety revealed that some of these compounds exhibit radical scavenging activity. nih.gov The highest antioxidant activity was observed in a compound with a hydroxyl group, indicating the importance of this functional group for antioxidant properties. nih.gov The antioxidant activity was measured using DPPH, ABTS, and FRAP methods, as well as by assessing the inhibition of lipid peroxidation. nih.gov

Derivatives of 1,3,5-triazine (B166579) incorporating piperazine and other motifs have also been evaluated for their antioxidative potential. nih.govmdpi.comsemanticscholar.org Several of these compounds demonstrated significantly higher radical scavenging activity compared to standards like Trolox and ascorbic acid, suggesting their potential in mitigating conditions related to oxidative stress. nih.govmdpi.com

Piperine, a compound containing a piperidine (B6355638) ring (structurally related to piperazine), has been shown to possess direct antioxidant activity by quenching free radicals and reactive oxygen species. nih.gov It can also prevent the depletion of glutathione, an important endogenous antioxidant. nih.gov

Table 3: Antioxidant Activity of Piperazine and Related Derivatives

| Compound Class | Assay Method(s) | Key Findings |

|---|---|---|

| 1-Aryl/aralkyl piperazines | DPPH, ABTS, FRAP | Hydroxyl group enhances activity nih.gov |

| 1,3,5-Triazine-piperazine hybrids | ABTS | Superior radical scavenging vs. standards nih.govmdpi.com |

| Piperine | Radical quenching assays | Effective against free radicals and ROS nih.gov |

Table of Compound Names

| Abbreviation / Code | Full Chemical Name |

| LQFM182 | (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone nih.gov |

| HBK-14 | 1-{2-[2-(2,6-dimethlphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazynine hydrochloride nih.govrepec.orgresearchgate.net |

| HBK-15 | 2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl-4-(2-methoxyphenyl)piperazynine dihydrochloride (B599025) nih.govrepec.orgresearchgate.net |

| Lu AA21004 | 1-[2-(2,4-Dimethylphenyl-sulfanyl)-phenyl]-piperazine researchgate.net |

| CYT-Rx20 | A synthetic β-nitrostyrene derivative nih.gov |

| E-α-p-OMe-C6H4-TMC | E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone nih.gov |

| DPPH | 2,2′-Diphenyl-1-picrylhydrazyl nih.gov |

| ABTS | 2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid) nih.gov |

| FRAP | Ferric reducing/antioxidant power nih.gov |

Preclinical Pharmacological Characterization

In vitro Efficacy and Potency Determination through Receptor Binding and Enzyme Assays

No data from in vitro studies, including receptor binding assays or enzyme inhibition assays, are available in the public scientific literature for 1-(3-Methoxyphenyl)-2-methylpiperazine. Consequently, its affinity and functional activity at various biological targets remain uncharacterized.

In vivo Efficacy Studies in Animal Models (e.g., Analgesia, Behavioral Assays)

Similarly, there is a lack of published in vivo research for this specific compound. Studies in animal models are crucial for determining the potential therapeutic effects, such as analgesic properties or influences on behavior. Without such studies, the in vivo efficacy of this compound is unknown.

Advanced Research Methodologies Applied to 1 3 Methoxyphenyl 2 Methylpiperazine Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are fundamental to verifying the identity and purity of newly synthesized 1-(3-Methoxyphenyl)-2-methylpiperazine. Each technique offers unique insights into the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: This technique identifies the chemical environment of each hydrogen atom. For this compound, the spectrum would show distinct signals for the aromatic protons on the methoxyphenyl ring, the methoxy (B1213986) group protons (a singlet typically around 3.8 ppm), the protons on the piperazine (B1678402) ring, and the methyl group protons (a doublet). The coupling patterns and integration of these signals confirm the connectivity of the structure.

¹³C NMR: This provides information on the carbon skeleton. The spectrum would display separate signals for each unique carbon atom, including those in the methoxyphenyl ring, the methoxy group, and the piperazine and methyl groups. Data from similar compounds show aliphatic carbons of a piperazine ring appearing between 45 and 60 ppm, while aromatic carbons resonate between 110 and 160 ppm. mdpi.comrsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight and elemental formula of a compound with high accuracy. For this compound (formula C₁₂H₁₈N₂O), the expected monoisotopic mass is 206.1419 Da. HRMS can confirm this value, distinguishing it from other compounds with the same nominal mass. Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can also be calculated for different adducts. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands:

C-H stretching (aromatic): Typically above 3000 cm⁻¹. mdpi.com

C-H stretching (aliphatic): Typically in the 2800-3000 cm⁻¹ region. mdpi.com

C-O stretching (aryl ether): Strong band around 1250 cm⁻¹ and 1040 cm⁻¹.

C-N stretching: In the 1020-1250 cm⁻¹ range.

N-H stretching (secondary amine): A moderate band in the 3300-3500 cm⁻¹ region, if the piperazine nitrogen is not fully substituted.

X-ray Crystallography for Precise Molecular Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a solid-state molecule. This technique involves directing X-rays at a high-quality single crystal of the compound and analyzing the resulting diffraction pattern.

While a specific crystal structure for this compound is not publicly available, analysis of its isomer, 4-(2-methoxyphenyl)piperazin-1-ium dinitrosalicylate, illustrates the power of this method. nih.gov Such an analysis provides precise data on:

Bond lengths and angles: Confirming the geometric structure.

Conformation: Revealing the preferred spatial orientation of the functional groups. For instance, in the 2-methoxy isomer salt, the piperazine ring was found to adopt a stable chair conformation. nih.gov

Intermolecular Interactions: Identifying forces like hydrogen bonds and van der Waals interactions that dictate how molecules pack together in the crystal lattice. nih.gov

For this compound, a key conformational question that crystallography could answer is the orientation (axial or equatorial) of the methyl group on the piperazine ring in the solid state.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, might bind to the active site of a protein or receptor. These simulations are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

The process typically involves:

Receptor and Ligand Preparation: Obtaining the 3D structure of the target protein (often from X-ray crystallography or homology modeling) and generating a low-energy 3D conformation of the ligand.

Docking Simulation: Using specialized software to systematically place the ligand into the receptor's binding site in numerous possible orientations and conformations.

Scoring and Analysis: Each binding pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and specific amino acid residues of the protein. researchgate.net

For this compound, docking studies could predict its binding mode to various receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, which are common targets for arylpiperazine compounds. The results would highlight which parts of the molecule—the methoxyphenyl group, the piperazine ring, or the methyl group—are most important for binding and could guide the design of more potent and selective analogs.

Computational Chemistry Approaches for Conformational and Energy Landscape Analysis

Computational chemistry provides powerful tools for analyzing the conformational flexibility and energy landscapes of molecules. For a molecule like this compound, which has multiple rotatable bonds and a flexible ring system, understanding its preferred shapes (conformations) is critical, as this influences its ability to interact with biological targets.

Using methods like Density Functional Theory (DFT) or other quantum-chemical approaches, researchers can:

Identify Stable Conformers: The piperazine ring can exist in different chair and boat conformations. The methyl group at the 2-position can be either axial (pointing up or down from the ring's plane) or equatorial (pointing out from the side). Furthermore, the methoxyphenyl group can rotate relative to the piperazine ring. Computational methods calculate the potential energy of each possible conformation.

Determine Global Minimum Energy Conformation: By comparing the energies of all stable conformers, the most likely three-dimensional structure that the molecule will adopt in a solution can be identified. Studies on similar 1-aryl-2-substituted piperazines have suggested a preference for the substituent to be in the axial position, a finding that could be verified for this specific compound.

Calculate Rotational Energy Barriers: These calculations can determine the energy required to rotate around single bonds, such as the bond connecting the phenyl ring to the piperazine nitrogen. This provides insight into the molecule's flexibility and the energetic cost of changing its shape to fit into a receptor's binding site.

This analysis creates a detailed energy landscape map, revealing not only the most stable conformation but also other low-energy shapes the molecule can easily access, all of which may be relevant for its biological activity.

Future Research Directions for 1 3 Methoxyphenyl 2 Methylpiperazine

Rational Design of Novel Analogs with Improved Specificity and Efficacy

A primary focus of future research is the rational design of new chemical analogs of 1-(3-Methoxyphenyl)-2-methylpiperazine. The goal is to create molecules with enhanced specificity for their intended biological targets and greater therapeutic effectiveness. This process relies heavily on understanding the structure-activity relationships (SAR) of the compound, which dictates how its chemical structure relates to its biological activity.

Researchers are systematically modifying the core structure of this compound to observe the effects on its pharmacological profile. Key areas of modification include the methoxy (B1213986) group on the phenyl ring and the methyl group on the piperazine (B1678402) ring. By altering the position or nature of these functional groups, scientists can fine-tune the compound's binding affinity and selectivity for specific receptors. For example, studies on related piperazine derivatives have shown that even small changes to these groups can significantly impact how the molecule interacts with its target proteins. The ultimate aim is to develop analogs that exhibit a more potent and selective action, thereby maximizing therapeutic benefit while minimizing potential off-target effects.

Exploration of Uncharted Biological Targets and Therapeutic Applications

While current research has identified some biological targets for this compound, there is a vast, unexplored landscape of potential interactions within the body. Future investigations will likely employ high-throughput screening techniques and computational methods to identify novel biological targets. These unbiased approaches can screen the compound against a wide array of receptors, enzymes, and ion channels, potentially uncovering previously unknown mechanisms of action.

The discovery of new targets could lead to novel therapeutic applications for this class of compounds. For instance, if the compound is found to interact with a target involved in a different disease pathway, it could open up entirely new avenues for drug development. Given the structural similarities of this compound to other pharmacologically active agents, a comprehensive profiling of its biological interactions is a crucial step toward realizing its full therapeutic potential.

Development of Advanced Methodologies for Compound Characterization and Evaluation

The precision with which scientists can characterize and evaluate this compound and its analogs is fundamental to advancing research. Future studies will benefit from the development and application of more sophisticated analytical and biological evaluation techniques.

Advanced analytical methods, such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, are essential for the unambiguous structural confirmation and purity assessment of newly synthesized compounds. In parallel, the development of more predictive in vitro models is a key area of focus. This includes the use of co-culture systems and three-dimensional (3D) organoids that more accurately replicate the complex cellular environments found in vivo. These advanced models can provide more reliable data on a compound's efficacy and selectivity early in the drug discovery process, facilitating a more efficient translation to preclinical and clinical studies.

Integration of Multi-omics Data for Comprehensive Biological Profiling

To achieve a holistic understanding of the biological effects of this compound, a systems-level approach is necessary. The integration of data from various "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive biological profile of the compound.

Q & A

Basic: What are the common synthetic routes for preparing 1-(3-Methoxyphenyl)-2-methylpiperazine, and what analytical techniques are recommended for confirming its purity and structure?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-methoxyphenylamine with 2-methylpiperazine precursors under catalytic hydrogenation or using coupling agents like EDCI/HOBT. Post-synthesis, purity is validated via HPLC (>95% purity threshold) and structural confirmation via NMR (e.g., characteristic methoxy proton singlet at ~3.8 ppm and methyl group signals near 1.2 ppm). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination .

Basic: What safety precautions should be taken when handling this compound in laboratory settings?

Answer:

Based on analogous piperazine derivatives:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (GHS H335: respiratory irritation) .

- Storage: Inert atmosphere, desiccated at 2–8°C to prevent degradation .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the structural modification at the 2-methyl and 3-methoxyphenyl positions influence the biological activity of piperazine derivatives in receptor binding studies?

Answer:

- 2-Methyl group: Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies.

- 3-Methoxyphenyl moiety: Modulates receptor affinity; e.g., in kinase inhibition (PKC), the methoxy group stabilizes π-π interactions in hydrophobic binding pockets .

- Methodological Insight: Comparative SAR studies using methyl/methoxy-substituted analogs and radioligand displacement assays (e.g., [³H]PK11195 for PKC) quantify binding efficiency .

Advanced: What experimental strategies can be employed to investigate the role of this compound in modulating protein kinase activity, and how should conflicting data from different cell lines be reconciled?

Answer:

- Kinase Profiling: Use broad-spectrum kinase activity assays (e.g., KinomeScan) to identify targets.

- Cell Line Selection: Include isogenic pairs (e.g., wild-type vs. p53-null cells) to isolate genetic variables .

- Data Reconciliation: Cross-validate with orthogonal methods (e.g., Western blot for phospho-substrates) and meta-analyze dose-response curves across models .

Advanced: How can researchers design dose-response experiments to determine the IC50 of this compound in enzyme inhibition assays, considering potential off-target effects?

Answer:

- Dose Range: Test 5–8 concentrations (e.g., 1 nM–100 µM) in triplicate.

- Controls: Include a positive inhibitor (e.g., staurosporine for PKC) and vehicle controls.

- Off-Target Mitigation: Use counter-screens against related enzymes (e.g., PKA/PKG in addition to PKC) .

- Data Analysis: Fit sigmoidal curves using software like GraphPad Prism, reporting 95% confidence intervals .

Advanced: What are the implications of p53-dependent apoptosis induced by structurally related piperazine derivatives, and how can this inform targeted cancer therapies?

Answer:

- Mechanistic Insight: Analogous compounds (e.g., H-7) induce apoptosis via nuclear p53 accumulation, activating pro-apoptotic genes like BAX .

- Therapeutic Strategy: Prioritize tumors with wild-type TP53 (confirmed via sequencing) and combine with DNA-damaging agents to enhance efficacy.

- Experimental Validation: Use siRNA knockdown of p53 in cell lines to confirm pathway specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.